11-(2,6-dichlorophenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2,6-dichlorophenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,6-dichlorophenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the benzodiazepine core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzophenone, with a suitable reagent like NH₂OH to form an oxime.
Introduction of the hexanoyl group: This step involves the acylation of the benzodiazepine core with hexanoyl chloride under basic conditions.
Final modifications:
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
11-(2,6-dichlorophenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines.
Scientific Research Applications
11-(2,6-dichlorophenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-(2,6-dichlorophenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the GABA_A receptor, a major inhibitory neurotransmitter receptor in the central nervous system . By binding to the benzodiazepine site on the GABA_A receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
- 6’-chlorodiclazepam
- 7-chloro-5-(2,6-dichlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- 6-(2,4-Dichlorophenyl)-5-(4-fluorobenzoyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Uniqueness
11-(2,6-dichlorophenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. Its hexanoyl group and 2,6-dichlorophenyl substitution contribute to its high potency and selectivity for the GABA_A receptor .
Properties
CAS No. |
371929-45-2 |
---|---|
Molecular Formula |
C27H30Cl2N2O2 |
Molecular Weight |
485.4g/mol |
IUPAC Name |
6-(2,6-dichlorophenyl)-5-hexanoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H30Cl2N2O2/c1-4-5-6-14-23(33)31-21-13-8-7-12-19(21)30-20-15-27(2,3)16-22(32)25(20)26(31)24-17(28)10-9-11-18(24)29/h7-13,26,30H,4-6,14-16H2,1-3H3 |
InChI Key |
RDAXZEWKIYFVCK-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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